molecular formula C15H22N2O2 B15065393 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15065393
M. Wt: 262.35 g/mol
InChI Key: KGKXXXAZABPAGU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a pyrrolidine ring attached to the tetrahydroisoquinoline core, with methoxy groups at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-1-tetralone with pyrrolidine under acidic conditions to form the desired tetrahydroisoquinoline derivative. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds.

Scientific Research Applications

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the pyrrolidine ring, making it less complex.

    2-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, affecting its reactivity and properties.

Uniqueness

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy groups and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

6,7-dimethoxy-2-pyrrolidin-3-yl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H22N2O2/c1-18-14-7-11-4-6-17(13-3-5-16-9-13)10-12(11)8-15(14)19-2/h7-8,13,16H,3-6,9-10H2,1-2H3

InChI Key

KGKXXXAZABPAGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CCNC3)OC

Origin of Product

United States

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